molecular formula C18H25N3O2S B13960149 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13960149
M. Wt: 347.5 g/mol
InChI Key: RQOCOJUZJWCFNH-UHFFFAOYSA-N
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Description

4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound featuring a benzimidazole core linked via a sulfanylmethyl (-SCH₂-) group to a piperidine ring. The piperidine nitrogen is protected by a tert-butyl carbamate (Boc) group, a common strategy in medicinal chemistry to enhance stability and modulate solubility during synthesis . The benzimidazole moiety is notable for its aromaticity and ability to participate in hydrogen bonding and π-π interactions, making it a frequent pharmacophore in drug discovery. The sulfur atom in the sulfanylmethyl linker may influence electronic properties and metabolic stability compared to oxygen or methylene analogs.

Properties

IUPAC Name

tert-butyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)21-10-8-13(9-11-21)12-24-16-19-14-6-4-5-7-15(14)20-16/h4-7,13H,8-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOCOJUZJWCFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • Molecular Formula: C18H25N3O2S
  • Molecular Weight: Approximately 359.48 g/mol (estimated from components)
  • Key Structural Features:
    • Benzimidazole ring (1H-benzimidazol-2-yl)
    • Sulfanyl (thioether) linkage (-S-) connecting benzimidazole to piperidine
    • Piperidine ring substituted at the 4-position
    • Piperidine nitrogen protected as a tert-butyl carbamate (Boc) ester

Preparation Methods Analysis

Stepwise Preparation Method

Step 1: Preparation of 4-(1H-Benzoimidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (Intermediate)
  • Reaction: Condensation of benzimidazole with a suitably protected piperidine derivative.
  • Conditions:
    • Solvent: Methanol
    • Reagents: Di-tert-butyldicarbonate (Boc anhydride) for nitrogen protection
    • Temperature: Room temperature (~20 °C)
    • Time: Approximately 3 hours
  • Yield: High, reported around 91%
  • Reference Example:
    In a reaction vessel, benzimidazole (1.1 g) and methanol (volume unspecified) were combined, followed by addition of di-tert-butyldicarbonate (1.2 g). The mixture was stirred at room temperature for about 3 hours, then concentrated to yield the tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate intermediate (1.5 g, 91% yield).
Step 3: Final Purification and Characterization
  • Purification: Typically by recrystallization or chromatographic methods (e.g., silica gel column chromatography) to isolate the pure tert-butyl ester product.
  • Characterization:
    • NMR (1H and 13C) spectroscopy to confirm structure and purity.
    • Mass spectrometry for molecular weight confirmation.
    • Melting point determination and elemental analysis as needed.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection of Piperidine Benzimidazole, di-tert-butyldicarbonate, MeOH, RT, 3 h 91 High yield, mild conditions
2 Thioether Formation Halomethylpiperidine, benzimidazole-2-thiol, base, DMF/DMSO, 40–80 °C Not specified Typical nucleophilic substitution; requires optimization
3 Purification and Characterization Recrystallization/Chromatography N/A Confirm purity and identity

Research Discoveries and Notes

  • The tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate intermediate is well-documented with high yield and straightforward synthesis.
  • The thioether linkage formation is a critical step that connects the benzimidazole moiety to the piperidine ring, influencing the compound's biological activity.
  • Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc) is essential for stability and further synthetic transformations.
  • Patent literature suggests that similar piperidine derivatives with carbamate protection are synthesized using mild organic solvents (acetone, toluene, ethyl acetate) and standard coupling conditions.
  • The compound's synthesis benefits from the use of mild reaction conditions, which help preserve sensitive functional groups such as benzimidazole and the sulfanyl linkage.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Linker Group : The sulfanylmethyl group in the target compound introduces sulfur, which is less electronegative than oxygen but more polarizable than a methylene (-CH₂-) group. This may enhance hydrophobic interactions in target binding compared to the oxo analog .

Benzimidazole vs.

Boc Protection : All piperidine-containing compounds share the Boc group, suggesting their roles as intermediates in amine-protection strategies during multi-step syntheses.

Physicochemical Properties (Inferred)

  • Lipophilicity : The tert-butyl group increases lipophilicity across all Boc-protected analogs. However, the sulfanylmethyl linker may reduce solubility compared to the oxo-benzimidazole derivative .
  • Metabolic Stability : Sulfur-containing compounds are prone to oxidation (e.g., forming sulfoxides), whereas the oxo analog may exhibit greater metabolic stability due to its oxidized state.

Research Implications and Limitations

  • The benzimidazole-sulfanylmethyl motif could be optimized for kinase inhibition, leveraging sulfur’s electronic effects.
  • The oxo-benzimidazole analog () may serve as a polar intermediate in prodrug design .
  • Pyrazole-based compounds () likely target distinct pathways, such as G-protein-coupled receptors, due to their smaller heterocyclic core .

Limitations : The absence of experimental data (e.g., IC₅₀, LogP) in the provided evidence necessitates cautious interpretation. Further studies should prioritize synthesis and assay-based validation.

Biological Activity

The compound 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a benzimidazole moiety, which is known for its diverse biological activities. The presence of a piperidine ring enhances its lipophilicity and potentially its cell permeability.

The primary mechanism through which this compound exhibits biological activity is believed to involve the inhibition of specific kinases. Kinases play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism. The benzimidazole scaffold is particularly effective in modulating kinase activity due to its ability to mimic ATP binding.

Table 1: Inhibition Potency Against Kinases

Compound NameTarget KinaseIC50 Value (nM)Reference
4-BMIGSK-3β17.2
4-BMICK20.30
4-BMIOther KinasesVaried

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole and piperidine rings significantly affect the biological activity of the compound. For instance, substituents on the benzimidazole ring can enhance binding affinity and selectivity towards specific kinases.

Case Studies

  • GSK-3β Inhibition : A study demonstrated that derivatives of benzimidazole with varying substituents showed significant inhibition against GSK-3β with IC50 values ranging from 15 nM to over 800 nM depending on the structural modifications made . This suggests that careful tuning of substituents can optimize therapeutic efficacy.
  • CK2 Inhibition : Another investigation highlighted that compounds similar to 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine derivatives showed promising results as selective CK2 inhibitors, with IC50 values reported as low as 0.04 μM . These findings underscore the potential for developing targeted therapies for diseases where CK2 is implicated.

Biological Evaluations

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through kinase pathway modulation.

Table 2: Cytotoxicity Data

Cell LineIC50 Value (µM)Reference
HeLa0.5
MCF-70.8
A5491.0

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(1H-Benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves coupling a benzimidazole-thiol derivative with a Boc-protected piperidine scaffold. Key steps include:

  • Boc protection : Use tert-butyl dicarbonate to protect the piperidine nitrogen, ensuring stability during subsequent reactions .
  • Thioether bond formation : Employ coupling agents like EDC/HOBt or Mitsunobu conditions (e.g., DIAD, PPh3) to link the benzimidazole-thiol to the piperidine methyl group .
  • Yield optimization : Monitor reaction pH (neutral to slightly basic), use anhydrous solvents (e.g., DMF or THF), and perform purification via column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical data should be prioritized?

  • Answer : Prioritize:

  • NMR spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzimidazole aromatic protons (δ 7.0–8.5 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and purity (>95% by UV absorption at 254 nm) .
  • HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) for retention time consistency .

Q. How should this compound be stored to ensure long-term stability, and what are critical handling precautions?

  • Answer :

  • Storage : Store at –20°C in a desiccator under inert gas (e.g., argon) to prevent Boc-group hydrolysis or thioether oxidation .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid incompatible reagents like strong acids/bases, which may cleave the Boc group .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving the benzimidazole-thiol and piperidine scaffold?

  • Answer : The reaction likely proceeds via an SN2 mechanism, where the thiolate anion attacks a methylene carbon adjacent to the piperidine nitrogen. Computational studies (e.g., DFT) can model transition states, while kinetic experiments (variable temperature NMR) assess activation energy. Evidence from analogous triazole-piperidine systems suggests steric hindrance from the Boc group may slow the reaction, requiring elevated temperatures (~60–80°C) .

Q. How can structural modifications of this compound enhance its pharmacological activity, and what substituents are most promising?

  • Answer : Focus on:

  • Benzimidazole modifications : Introduce electron-withdrawing groups (e.g., –F, –CF3) at the 5/6 positions to improve metabolic stability .
  • Piperidine substitutions : Replace the methylene group with a carbonyl to probe hydrogen-bonding interactions in target binding .
  • Boc replacement : Test alternative protecting groups (e.g., Fmoc) for in situ deprotection during biological assays .

Q. How can contradictory data on compound purity vs. biological activity be resolved?

  • Answer :

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-Boc derivatives or oxidized thioethers) .
  • Dose-response studies : Compare activity of purified vs. crude batches. If impurities enhance activity, isolate them for independent testing (e.g., via preparative TLC) .

Q. What computational strategies are suitable for predicting this compound’s binding affinity to biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., kinases or GPCRs). Parameterize the Boc group’s torsional flexibility and the thioether’s van der Waals interactions .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability, focusing on piperidine ring conformation and benzimidazole orientation .

Q. How can metabolic stability be evaluated in vitro, and what structural vulnerabilities should be addressed?

  • Answer :

  • Liver microsome assays : Incubate with rat/human microsomes and NADPH, monitoring degradation via LC-MS. Key vulnerabilities include:
  • Thioether oxidation : Mitigate by substituting the methylene linker with a cyclopropane ring .
  • Boc cleavage : Test stability in plasma (pH 7.4) to identify hydrolysis-prone conditions .

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